molecular formula C31H40N6O5S2 B10875091 8-Ethyl-2-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

8-Ethyl-2-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B10875091
M. Wt: 640.8 g/mol
InChI Key: NVAJHBDQHYYTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene core

Preparation Methods

The synthesis of this compound involves multiple steps, starting with the preparation of the decahydrocyclododeca[b]thiophene core. This core is then functionalized with various groups to achieve the final structure. The synthetic route typically involves:

    Formation of the decahydrocyclododeca[b]thiophene core: This step may involve cyclization reactions under specific conditions.

    Functionalization: Introduction of the methoxycarbonyl group, piperazino group, and other substituents through a series of reactions such as nucleophilic substitution and amide formation.

    Final assembly: Coupling of the functionalized intermediates to form the final compound.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features could be exploited in the design of new materials with specific properties, such as conductivity or catalytic activity.

    Biology: It could be used as a probe to study biological processes, particularly those involving thiophene-containing compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The decahydrocyclododeca[b]thiophene core could play a crucial role in binding to these targets, while the other functional groups might enhance its specificity and potency.

Comparison with Similar Compounds

Similar compounds include other thiophene-containing molecules and piperazino derivatives. Compared to these, 8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its combination of a decahydrocyclododeca[b]thiophene core with a piperazino group and other functional groups. This unique structure may confer distinct properties and activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H40N6O5S2

Molecular Weight

640.8 g/mol

IUPAC Name

8-ethyl-2-[4-[(3-methoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C31H40N6O5S2/c1-3-35-19-22(28(39)40)25(38)21-18-32-30(33-26(21)35)36-14-16-37(17-15-36)31(43)34-27-24(29(41)42-2)20-12-10-8-6-4-5-7-9-11-13-23(20)44-27/h18-19H,3-17H2,1-2H3,(H,34,43)(H,39,40)

InChI Key

NVAJHBDQHYYTRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=C(C5=C(S4)CCCCCCCCCC5)C(=O)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.